molecular formula C10H15FN2O3S B2413565 N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411230-22-1

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2413565
CAS No.: 2411230-22-1
M. Wt: 262.3
InChI Key: XFDPKHGVLVMTTN-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with methoxy, dimethyl, and sulfamoyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can be achieved through a series of chemical reactions. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The process would be optimized for yield and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl fluoride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce sulfamoyl alcohols.

Scientific Research Applications

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl chloride
  • N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl bromide

Uniqueness

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluoride’s reactivity and stability are advantageous.

Properties

IUPAC Name

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O3S/c1-7-5-8(2)12-10(16-4)9(7)6-13(3)17(11,14)15/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDPKHGVLVMTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN(C)S(=O)(=O)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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